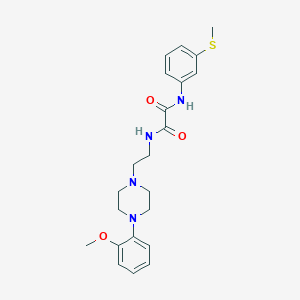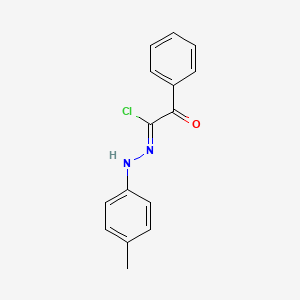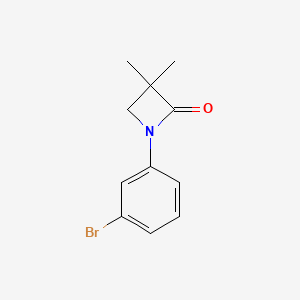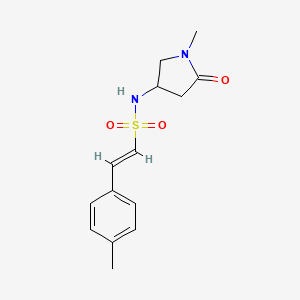
N1-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)-N2-(3-(methylthio)phenyl)oxalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a derivative of piperazine, which is a class of organic compounds that contain a six-membered ring containing two nitrogen atoms at opposite positions in the ring . Piperazine derivatives have been studied for their potential therapeutic applications .
Synthesis Analysis
The synthesis of similar compounds involves various chemical reactions. For instance, the synthesis of 2-{[4-(2-Methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles involves a series of reactions including cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using in silico docking and molecular dynamics simulations . These techniques allow for the prediction of how the compound interacts with its target, which can provide insights into its mechanism of action.Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For example, the compound 2-{[4-(2-Methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles has been found to show alpha1-adrenergic affinity in the range from 22 nM to 250 nM .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds can be predicted using various computational methods. For example, the absorption, distribution, metabolism, and excretion (ADME) of 2-{[4-(2-Methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles have been calculated using in silico methods .科学的研究の応用
WAY-100635 and GR127935: Effects on 5-Hydroxytryptamine-Containing Neurones
This research discusses the compound WAY-100635, which is closely related to the queried chemical structure. It is identified as a potent and selective 5-HT1A receptor antagonist. The study highlights the compound's inhibitory actions on 5-HT neuronal firing, indicating its potential applications in neuroscience and psychopharmacology research, especially regarding serotonin-mediated processes (Craven, Grahame-Smith, & Newberry, 1994).
Isoindol-1-One Analogues of p-MPPI as 5-HT1A Receptor Ligands
This study explores a series of arylpiperazine benzamido derivatives, including compounds structurally similar to the queried chemical, focusing on their potential as ligands for 5-HT1A receptors. The compounds demonstrated high in vitro binding affinity and metabolic stability, suggesting their utility in developing radioiodinated antagonists for in vivo imaging of 5-HT1A receptors (Zhuang, Kung, Mu, & Kung, 1998).
N-(4-[(18)F]-Fluoropyridin-2-Yl)-N-{2-[4-(2-Methoxyphenyl)Piperazin-1-Yl]Ethyl}Carboxamides
This research involves the synthesis of N-(4-[(18)F]-Fluoropyridin-2-yl)-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-carboxamides. The compounds are recognized for their selective and high affinity as 5-HT1A receptor antagonists and exhibit significant potential in the improved in vivo quantification of 5-HT1A receptors, particularly relevant in the study of neuropsychiatric disorders (García et al., 2014).
Synthesis of New 5-Phenyl[1,2,4]Triazole Derivatives as Ligands for the 5-HT1A Serotonin Receptor
This paper discusses the synthesis of a series of compounds structurally related to the queried chemical, aiming to obtain new selective 5-HT1A ligands. Many compounds in this series showed a preferential affinity for the 5-HT1A receptor, indicating their relevance in the development of new psychopharmacological agents (Salerno et al., 2004).
作用機序
Target of Action
The primary target of N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-N’-[3-(methylsulfanyl)phenyl]ethanediamide is the alpha1-adrenergic receptors (α1-AR) which are a class of G-protein-coupled receptors (GPCRs) . These receptors are among the most studied GPCRs and are associated with numerous neurodegenerative and psychiatric conditions .
Mode of Action
N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-N’-[3-(methylsulfanyl)phenyl]ethanediamide interacts with its target, the α1-ARs, by acting as a ligand . The compound shows alpha1-adrenergic affinity in the range from 22 nM to 250 nM . This interaction leads to changes in the receptor’s activity, influencing the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate .
Biochemical Pathways
The interaction of N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-N’-[3-(methylsulfanyl)phenyl]ethanediamide with α1-ARs affects the adrenergic signaling pathway . This pathway is responsible for the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate . The downstream effects of this interaction can influence numerous physiological processes, including cardiac function and neurological conditions .
Pharmacokinetics
The pharmacokinetic properties of N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-N’-[3-(methylsulfanyl)phenyl]ethanediamide include absorption, distribution, metabolism, and excretion (ADME) . These properties impact the bioavailability of the compound, determining how much of the compound reaches its target and how long it stays in the body . The compound exhibits an acceptable pharmacokinetic profile for advanced investigation as a potential alpha1-adrenergic receptor antagonist .
Result of Action
The molecular and cellular effects of N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-N’-[3-(methylsulfanyl)phenyl]ethanediamide’s action include the modulation of α1-AR activity . This modulation can lead to changes in smooth muscle contraction, influencing physiological processes such as blood pressure regulation and urinary tract function .
Action Environment
Environmental factors can influence the action, efficacy, and stability of N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-N’-[3-(methylsulfanyl)phenyl]ethanediamide. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s interaction with its target and its pharmacokinetic properties
将来の方向性
The future directions for research on similar compounds could involve further investigation of their therapeutic potential. For example, six compounds that exhibited an acceptable pharmacokinetic profile could be advanced for further investigation as potential alpha1-adrenergic receptor antagonists .
特性
IUPAC Name |
N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-N'-(3-methylsulfanylphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N4O3S/c1-29-20-9-4-3-8-19(20)26-14-12-25(13-15-26)11-10-23-21(27)22(28)24-17-6-5-7-18(16-17)30-2/h3-9,16H,10-15H2,1-2H3,(H,23,27)(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGNMYMCSOWLSQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)CCNC(=O)C(=O)NC3=CC(=CC=C3)SC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(Z)-2-(3-chlorophenyl)-3-[2-(4-chlorophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazol-1-yl]prop-2-enenitrile](/img/structure/B2631817.png)
![2-[2-(1-methyl-1H-pyrazol-4-yl)piperidine-1-carbonyl]quinoxaline](/img/structure/B2631818.png)
![7-(4-fluorophenyl)-3-(thiophen-2-yl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B2631819.png)

![N-([2,3'-bipyridin]-3-ylmethyl)-2-bromobenzenesulfonamide](/img/structure/B2631821.png)

![4,6,7,8-Tetramethyl-2-[(2-methylphenyl)methyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2631823.png)
![(5Z)-5-[(2-chlorophenyl)methylidene]-3-(4-ethoxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2631824.png)
![Methyl 4-[[2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetyl]amino]benzoate](/img/structure/B2631825.png)

![3-chloro-N-[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]benzamide](/img/structure/B2631830.png)
![2-(Benzo[d]isoxazol-3-yl)-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)ethanone](/img/structure/B2631831.png)

![methyl (2Z)-2-[(4-tert-butylphenyl)sulfonyl]-3-[(4-ethylphenyl)amino]acrylate](/img/structure/B2631833.png)
